2-(tert-Butylthio)ethanamine

Overview

Description

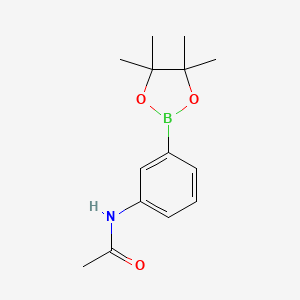

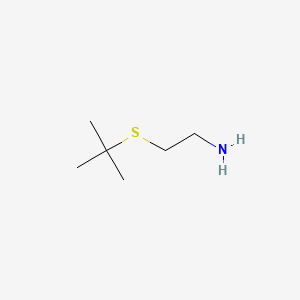

“2-(tert-Butylthio)ethanamine” is a chemical compound with the empirical formula C6H15NS . It has a molecular weight of 133.26 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for “2-(tert-Butylthio)ethanamine” is NCCSC©©C . The InChI key is NXALBHIRLFDURB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(tert-Butylthio)ethanamine” is a solid . It has a density of 0.917 g/cm^3 . The boiling point is 185.5 ℃ at 760 mmHg .Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

2-(tert-Butylthio)ethanamine may be used in the synthesis of potential therapeutic agents. Its sulfur-containing moiety can be a valuable functional group in pharmacophores, which are parts of a molecular structure that are responsible for a particular biological interaction .

Agriculture: Pesticide and Fungicide Development

In agriculture, this compound could be involved in the development of pesticides and fungicides. The thioether group in 2-(tert-Butylthio)ethanamine could interact with enzymes or proteins in pests or fungi, disrupting their normal function .

Material Science: Polymer Modification

The compound’s ability to act as a ligand to metal ions can be utilized in material science for creating novel polymers with enhanced properties such as increased thermal stability or specific conductivity .

Environmental Science: Heavy Metal Detoxification

2-(tert-Butylthio)ethanamine could be researched for environmental applications, particularly in the detoxification of heavy metals from wastewater. Its thiol group can bind to heavy metals, facilitating their removal .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, it might be used to study enzyme inhibition. The compound could bind to the active site of enzymes or interact with their structure, providing insights into enzyme function and inhibition mechanisms .

Pharmacology: Drug Metabolism Research

This compound could be important in pharmacological research, particularly in studying drug metabolism. It could serve as a model compound to understand how drugs with thioether groups are metabolized in the body .

Chemical Engineering: Catalyst Development

In chemical engineering, 2-(tert-Butylthio)ethanamine could be a precursor or a ligand in catalyst development, aiding in various chemical synthesis processes .

Analytical Chemistry: Chromatography

Lastly, in analytical chemistry, it could be used as a standard or a derivative in chromatography to help identify or quantify substances within a mixture by comparing retention times or peak shapes .

properties

IUPAC Name |

2-tert-butylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXALBHIRLFDURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379070 | |

| Record name | 2-(tert-Butylthio)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butylthio)ethanamine | |

CAS RN |

22572-38-9 | |

| Record name | 2-(tert-Butylthio)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)